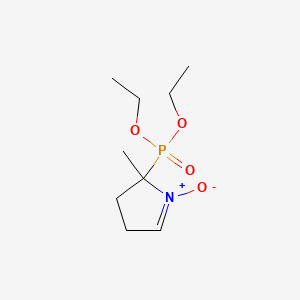

![molecular formula C45H84N2O17 B1146246 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin CAS No. 425365-66-8](/img/structure/B1146246.png)

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

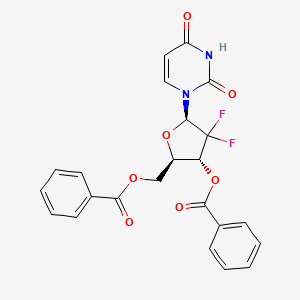

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C45H84N2O17 and its molecular weight is 925.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Clinical Efficacy

Roxithromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity. It is structurally related to erythromycin and has demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma pneumoniae. Clinical studies have confirmed its efficacy in treating respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections (Young, Gonzalez, & Sorkin, 1989).

Pharmacokinetic Properties

Roxithromycin is characterized by excellent enteral absorption, achieving high concentrations in most tissues and body fluids. Its pharmacokinetic profile suggests that it can be a useful alternative for antibacterial therapy, particularly when macrolides are considered appropriate (Young, Gonzalez, & Sorkin, 1989).

Analytical Methods for Quantification

Analytical methods for quantifying Roxithromycin in various matrices are critical for understanding drug behavior, metabolism, and impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detection systems is predominantly used for this purpose. These analytical techniques are essential for quality control and ensuring the therapeutic efficacy of Roxithromycin (Martins Marcus Vinicius Rubatino et al., 2020).

Wirkmechanismus

Target of Action

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . It binds to the 50S subunit of these ribosomes, which are essential for protein synthesis in bacteria .

Mode of Action

The compound exerts its antibacterial action by interfering with bacterial protein synthesis . By binding to the 50S subunit of bacterial ribosomes, it inhibits the translocation of peptides, thereby preventing bacterial growth .

Result of Action

The primary result of the action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which in turn inhibits their growth and replication.

Biochemische Analyse

Biochemical Properties

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, like its parent compound Roxithromycin, exerts its antibacterial action by binding to the bacterial ribosome and interfering with bacterial protein synthesis . It interacts with the 50S subunit of bacterial ribosomes, inhibiting the translocation of peptides .

Cellular Effects

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin has a broad antibacterial spectrum, affecting a variety of bacterial cells . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves binding to the 50S subunit of bacterial ribosomes and inhibiting the translocation of peptides . This interferes with protein synthesis at the molecular level, affecting enzyme activity and gene expression .

Metabolic Pathways

Roxithromycin is only partially metabolized, with more than half of the parent compound being excreted unchanged . The major metabolite is descladinose roxithromycin, with N-mono and N-di-demethyl roxithromycin as minor metabolites

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin' involves the protection of the hydroxyl group at position 2 of Roxithromycin followed by the introduction of the [(2-Methoxyethoxy)methyl] group at the same position.", "Starting Materials": [ "Roxithromycin", "2-Methoxyethanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Dichloromethane", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Tetrahydrofuran", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 2 of Roxithromycin using methanesulfonyl chloride and triethylamine in dichloromethane", "Introduction of the [(2-Methoxyethoxy)methyl] group at position 2 using 2-Methoxyethanol, diisopropylethylamine, and N,N'-Dicyclohexylcarbodiimide in tetrahydrofuran", "Deprotection of the methanesulfonyl group using sodium bicarbonate in methanol", "Acetylation of the hydroxyl group at position 9 using acetic anhydride and 4-Dimethylaminopyridine in dichloromethane", "Neutralization of the reaction mixture using sodium bicarbonate", "Extraction of the product using dichloromethane", "Washing of the organic layer with water", "Drying of the organic layer using sodium sulfate", "Removal of the solvent using rotary evaporation", "Purification of the product using column chromatography with a mixture of dichloromethane and methanol as the eluent" ] } | |

CAS-Nummer |

425365-66-8 |

Molekularformel |

C45H84N2O17 |

Molekulargewicht |

925.2 g/mol |

IUPAC-Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35-/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |

InChI-Schlüssel |

KYAPHMSJPGQOSY-DXBODRHJSA-N |

Isomerische SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Kanonische SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Synonyme |

(9E)-2’-O-[(2-Methoxyethoxy)methyl] Erythromycin 9-[O-[(2-Methoxyethoxy)methyl]_x000B_oxime]; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-, (1S)- (9CI)](/img/no-structure.png)

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)